molecular formula C8H6F4O B13708012 3,5-Difluoro-4-(difluoromethyl)anisole

3,5-Difluoro-4-(difluoromethyl)anisole

Cat. No.: B13708012
M. Wt: 194.13 g/mol
InChI Key: WRNCTUAWSAGUCW-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(difluoromethyl)anisole is an organic compound characterized by the presence of fluorine atoms and a methoxy group attached to a benzene ring The molecular formula of this compound is C8H6F4O It is a derivative of anisole, where the hydrogen atoms in specific positions on the benzene ring are replaced by fluorine atoms and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(difluoromethyl)anisole typically involves the introduction of fluorine atoms into the anisole structure. One common method is the difluoromethylation of anisole derivatives using difluorocarbene reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(difluoromethyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

3,5-Difluoro-4-(difluoromethyl)anisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(difluoromethyl)anisole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of stable intermediates and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-methoxybenzene

InChI

InChI=1S/C8H6F4O/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3

InChI Key

WRNCTUAWSAGUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(F)F)F

Origin of Product

United States

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